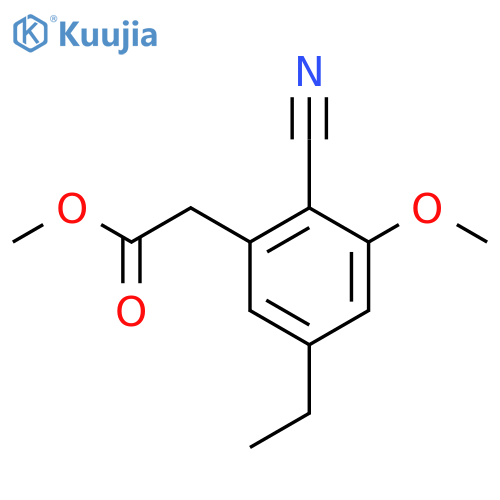Cas no 1807188-06-2 (Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate)

Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate
-
- インチ: 1S/C13H15NO3/c1-4-9-5-10(7-13(15)17-3)11(8-14)12(6-9)16-2/h5-6H,4,7H2,1-3H3
- InChIKey: FZCNKNCGGBLMEV-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC(CC)=CC(CC(=O)OC)=C1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.3
Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003433-250mg |
Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate |
1807188-06-2 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
| Alichem | A010003433-500mg |
Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate |
1807188-06-2 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
| Alichem | A010003433-1g |
Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate |
1807188-06-2 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
8. Book reviews
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Methyl 2-cyano-5-ethyl-3-methoxyphenylacetateに関する追加情報
Recent Advances in the Study of Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate (CAS: 1807188-06-2)
The chemical compound Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate (CAS: 1807188-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its cyano and methoxy functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and intermediates for drug synthesis. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, shedding light on its broader utility in medicinal chemistry.
One of the key areas of investigation involves the optimization of synthetic pathways for Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. The researchers highlighted the compound's role as a versatile intermediate for constructing more complex pharmacophores, particularly in the development of kinase inhibitors. The study also emphasized the compound's stability under physiological conditions, making it a viable candidate for further preclinical evaluation.
In addition to its synthetic utility, Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate has been explored for its biological activity. Recent in vitro studies have revealed its inhibitory effects on specific inflammatory pathways, particularly those mediated by NF-κB and MAPK signaling. A 2024 preprint on bioRxiv reported that the compound exhibited dose-dependent suppression of pro-inflammatory cytokines in macrophage models, suggesting potential applications in autoimmune and chronic inflammatory diseases. However, the exact molecular targets and mechanisms remain under investigation, with preliminary data pointing to interactions with cysteine residues in key regulatory proteins.
Another notable development is the incorporation of Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate into drug discovery pipelines targeting metabolic disorders. A collaborative study between academic and industry researchers (published in ACS Chemical Biology) identified the compound as a scaffold for modulating PPARγ activity, a nuclear receptor implicated in glucose homeostasis and adipogenesis. Structural modifications of the parent compound yielded derivatives with improved selectivity and reduced off-target effects, paving the way for potential antidiabetic therapies.
Despite these advancements, challenges remain in the translational development of Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate. Pharmacokinetic studies in animal models have indicated moderate bioavailability and rapid clearance, necessitating further structural optimization. Additionally, the compound's potential toxicity profiles are currently being evaluated in extended-duration studies. Researchers are particularly focused on addressing metabolic stability and tissue-specific delivery to enhance its therapeutic index.
In conclusion, Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate (CAS: 1807188-06-2) represents a promising chemical entity with multifaceted applications in drug discovery and development. Ongoing research continues to unravel its full potential, from synthetic methodology to therapeutic mechanisms. As the field progresses, interdisciplinary collaborations will be crucial in overcoming current limitations and advancing this compound toward clinical relevance.
1807188-06-2 (Methyl 2-cyano-5-ethyl-3-methoxyphenylacetate) 関連製品
- 1311183-19-3(2-(4-Chlorophenoxy)pyridine-5-boronic acid)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 2171732-22-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid)
- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)
- 2006569-57-7(tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)
- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)
- 499995-78-7((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)
- 1155606-65-7(6-bromo-4,8-dichloro-2-methylquinoline)
- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)
- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)




